molecular formula C17H19ClN2O4S B3573267 2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide

2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide

Cat. No.: B3573267
M. Wt: 382.9 g/mol
InChI Key: RUSXBZJUWIWFBG-UHFFFAOYSA-N
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Description

2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a diethylsulfamoyl group, and a hydroxyphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Reduction: Reduction of the nitro group to an amine.

    Chlorination: Introduction of the chloro group.

    Sulfamoylation: Addition of the diethylsulfamoyl group.

    Amidation: Formation of the benzamide by reacting with 3-hydroxyphenylamine.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(methylsulfamoyl)-N-(3-hydroxyphenyl)benzamide
  • 2-chloro-5-(ethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide
  • 2-chloro-5-(propylsulfamoyl)-N-(3-hydroxyphenyl)benzamide

Uniqueness

2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide is unique due to the presence of the diethylsulfamoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-3-20(4-2)25(23,24)14-8-9-16(18)15(11-14)17(22)19-12-6-5-7-13(21)10-12/h5-11,21H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXBZJUWIWFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide
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2-chloro-5-(diethylsulfamoyl)-N-(3-hydroxyphenyl)benzamide

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